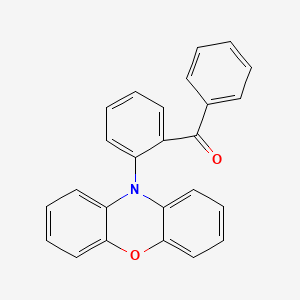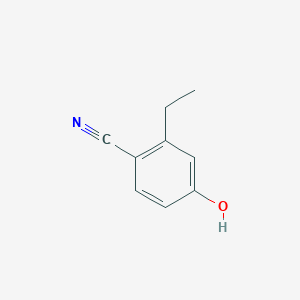![molecular formula C13H9FN2O5S B14126069 2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid](/img/structure/B14126069.png)
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid is a complex organic compound characterized by the presence of a fluorosulfonyl group, a diazenyl group, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The fluorosulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid involves the modification of specific molecular targets through covalent bonding. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins such as serine, threonine, and cysteine . This covalent modification can inactivate enzymes or alter their activity, providing insights into their function and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Shares the fluorosulfonyl group but lacks the diazenyl linkage.
3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups, offering different reactivity and applications.
4-Sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a fluorosulfonyl group, leading to different biological interactions.
Uniqueness
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid is unique due to its combination of a fluorosulfonyl group and a diazenyl linkage, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in both chemical synthesis and biological research.
Propriétés
Formule moléculaire |
C13H9FN2O5S |
|---|---|
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
2-[(4-fluorosulfonyloxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(19,20)21-10-7-5-9(6-8-10)15-16-12-4-2-1-3-11(12)13(17)18/h1-8H,(H,17,18) |
Clé InChI |
OPMYTCKEWFYCLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)



![2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14126039.png)

![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126051.png)



![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14126065.png)
